![molecular formula C12H3F17O5 B12984483 Prop-2-enoyl 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanoate](/img/structure/B12984483.png)
Prop-2-enoyl 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H,1H-Perfluoro(2,5-dimethyl-3,6-dioxanonanoyl) acrylate is a fluorinated acrylate compound known for its unique chemical properties. It is characterized by its high molecular weight of 536.14 and its complex structure, which includes multiple fluorine atoms. This compound is often used in various industrial and scientific applications due to its stability and reactivity .
Preparation Methods
The synthesis of 1H,1H-Perfluoro(2,5-dimethyl-3,6-dioxanonanoyl) acrylate typically involves the reaction of perfluorinated alcohols with acrylate derivatives. The reaction conditions often require the use of strong acids or bases as catalysts to facilitate the esterification process. Industrial production methods may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures to ensure high yield and purity .
Chemical Reactions Analysis
1H,1H-Perfluoro(2,5-dimethyl-3,6-dioxanonanoyl) acrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of perfluorinated carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.
Common reagents used in these reactions include strong acids, bases, and specialized catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H,1H-Perfluoro(2,5-dimethyl-3,6-dioxanonanoyl) acrylate has a wide range of scientific research applications:
Chemistry: It is used as a monomer in the synthesis of fluorinated polymers, which are valued for their chemical resistance and stability.
Biology: This compound is utilized in the development of bio-compatible materials due to its inert nature.
Medicine: It is explored for use in drug delivery systems, where its stability and reactivity can be advantageous.
Mechanism of Action
The mechanism of action of 1H,1H-Perfluoro(2,5-dimethyl-3,6-dioxanonanoyl) acrylate involves its interaction with various molecular targets. The fluorine atoms in the compound provide high electronegativity, which can influence the reactivity and binding affinity of the compound with other molecules. This interaction can affect molecular pathways, leading to desired chemical or biological outcomes .
Comparison with Similar Compounds
1H,1H-Perfluoro(2,5-dimethyl-3,6-dioxanonanoyl) acrylate is unique due to its high fluorine content and complex structure. Similar compounds include:
1H,1H-Perfluoro(2,5-dimethyl-3,6-dioxanonanoyl) methacrylate: Similar in structure but with a methacrylate group instead of an acrylate group.
1H,1H-Perfluoro(2,5-dimethyl-3,6-dioxanonanoyl) ethyl acrylate: Contains an ethyl group in place of the acrylate group.
These compounds share similar properties but differ in their specific applications and reactivity due to the variations in their functional groups.
Properties
Molecular Formula |
C12H3F17O5 |
|---|---|
Molecular Weight |
550.12 g/mol |
IUPAC Name |
prop-2-enoyl 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanoate |
InChI |
InChI=1S/C12H3F17O5/c1-2-3(30)32-4(31)5(13,8(17,18)19)33-12(28,29)7(16,10(23,24)25)34-11(26,27)6(14,15)9(20,21)22/h2H,1H2 |
InChI Key |
MJMPGMNMEBCFFU-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


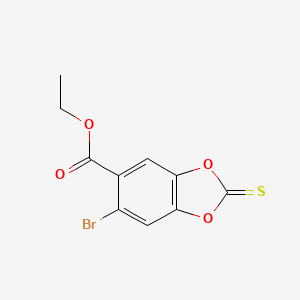

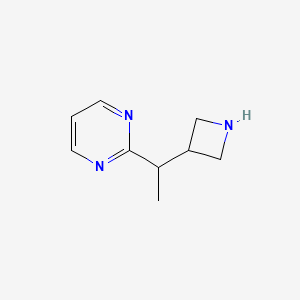
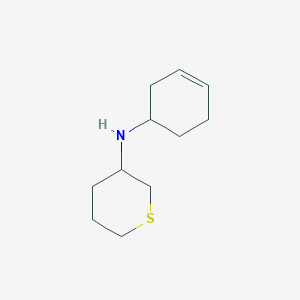
![2-Hydrazonooctahydro-1H-benzo[d]imidazole](/img/structure/B12984437.png)
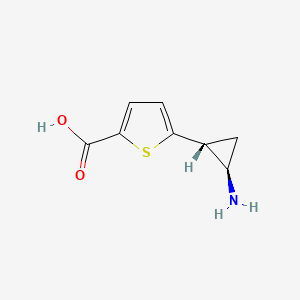
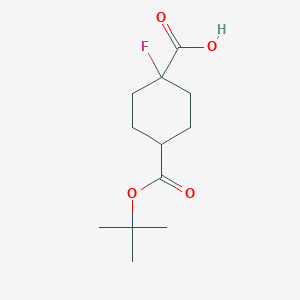
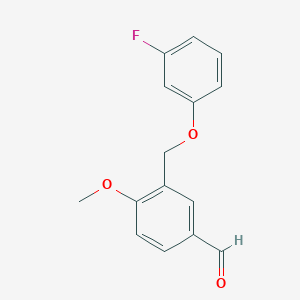
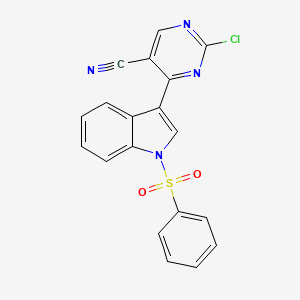
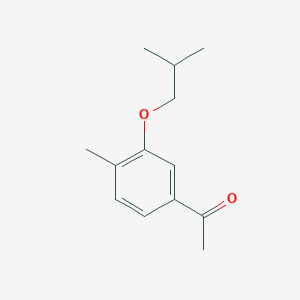


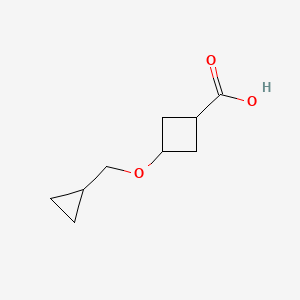
![8-Oxa-1-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B12984478.png)
